

3,4-Dimethoxybenzonitrile physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethoxybenzonitrile

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An In-depth Technical Guide to 3,4-Dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3,4-Dimethoxybenzonitrile** (Veratronitrile). It includes detailed data on its properties, experimental protocols for its synthesis and analysis, and a visualization of a key synthetic pathway. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Physical and Chemical Properties

3,4-Dimethoxybenzonitrile is a white to off-white crystalline solid at room temperature.[\[1\]](#)[\[2\]](#) It is an important intermediate in the synthesis of various organic compounds.

Identification and Structure

Identifier	Value
IUPAC Name	3,4-Dimethoxybenzonitrile
Synonyms	Veratronitrile, 4-Cyanoveratrole
CAS Number	2024-83-1
Molecular Formula	C ₉ H ₉ NO ₂ [3] [4] [5] [6]
Molecular Weight	163.17 g/mol [1] [3] [7]
SMILES	COC1=CC(C#N)=CC=C1OC [4] [6] [7]
InChI Key	OSEQIDFSFSBWXRE-UHFFFAOYSA-N [5] [6] [7]

Physical Properties

The physical properties of **3,4-Dimethoxybenzonitrile** are summarized in the table below, providing a range of values reported across different sources.

Property	Value	Source(s)
Appearance	White to off-white or pale brown crystals/powder	[1] [2] [6]
Melting Point	65.0 - 71.0 °C	[1] [2] [3] [5] [6] [7]
Boiling Point	266.2 - 278 °C at 760 mmHg	[1] [3]
Density	1.1 - 1.12 g/cm ³	[1] [3]
Flash Point	107.5 - 122 °C	[1] [3]
Vapor Pressure	0.00877 mmHg at 25°C	[2]
Solubility	Insoluble in water. Soluble in methanol and other common organic solvents like ethanol and acetone.	[1] [2]

Chemical and Safety Properties

Property	Value	Source(s)
Stability	Stable under normal conditions.	[8]
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases.	[8]
Hazardous Decomposition	Nitrogen oxides (NO _x), Carbon monoxide (CO), Carbon dioxide (CO ₂).	[8]
Hazard Statements	Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.	[4][7][9]
Precautionary Statements	Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.	[7][8][9]

Spectral Data

Spectral analysis is crucial for the identification and characterization of **3,4-Dimethoxybenzonitrile**.

- ¹H NMR (CDCl₃): Spectral data is available and typically shows signals corresponding to the two methoxy groups and the three aromatic protons.[6]
- ¹³C NMR (CDCl₃): Data is available and shows characteristic peaks for the nitrile carbon, the aromatic carbons, and the methoxy carbons.[4]
- FTIR: Infrared spectroscopy can confirm the presence of the nitrile (C≡N) stretching vibration and other functional groups.[6]
- Mass Spectrometry (GC-MS): The compound can be analyzed by GC-MS, with spectra available for review.[6]

Experimental Protocols

The synthesis of **3,4-Dimethoxybenzonitrile** can be achieved through several routes. The most common methods involve the dehydration of an aldoxime intermediate derived from veratraldehyde.

Synthesis from Veratraldehyde via Aldoxime Formation and Dehydration

This two-step, one-pot synthesis is a widely referenced method for preparing **3,4-Dimethoxybenzonitrile**.

Step 1: Formation of 3,4-Dimethoxybenzaldehyde Oxime[3]

- Reaction Setup: In a suitable reaction vessel, dissolve 3,4-Dimethoxybenzaldehyde (1.0 equivalent) in ethanol.
- Addition of Reagents: To this solution, add an aqueous solution of hydroxylamine hydrochloride (approx. 1.2 equivalents).
- Basification: Add a solution of sodium hydroxide (approx. 1.2 equivalents) to the mixture.
- Reaction: Stir the reaction mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Dehydration of the Oxime to **3,4-Dimethoxybenzonitrile**[1]

- Dehydrating Agent: Following the formation of the oxime, a dehydrating agent is introduced. Acetic anhydride is a commonly used reagent for this step. The reaction is typically heated to drive the dehydration.
- Alternative Dehydration: Another patented method involves adding potassium hydroxide (KOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), and DMSO to the toluene solution of the oxime, followed by refluxing for 30 minutes.[10]
- Work-up: After the reaction is complete, the mixture is cooled. The product is typically isolated by extraction with an organic solvent (e.g., toluene or ethyl acetate). The organic

layers are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).[10]

- Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain the final **3,4-Dimethoxybenzonitrile** product as a white solid.[10]

Synthesis from 3,4-Dimethoxyphenylacetic Acid

A patented method describes a one-step synthesis from 3,4-dimethoxyphenylacetic acid.[1]

- Reaction Setup: 3,4-dimethoxyphenylacetic acid, sodium nitrite, and a catalyst (ferric trichloride) are mixed in a molar ratio of 1:(2-8):(0.5-4) in an organic solvent (e.g., DMSO, DMF).[1]
- Reaction: The mixture is heated in a sealed reactor. The reaction involves the breaking of a carbon-carbon bond, facilitated by the catalyst and the active nitric oxide intermediate from sodium nitrite.[1]
- Isolation: The product, **3,4-Dimethoxybenzonitrile**, is then isolated from the reaction mixture.

Analytical Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity of **3,4-Dimethoxybenzonitrile** and identifying any impurities.

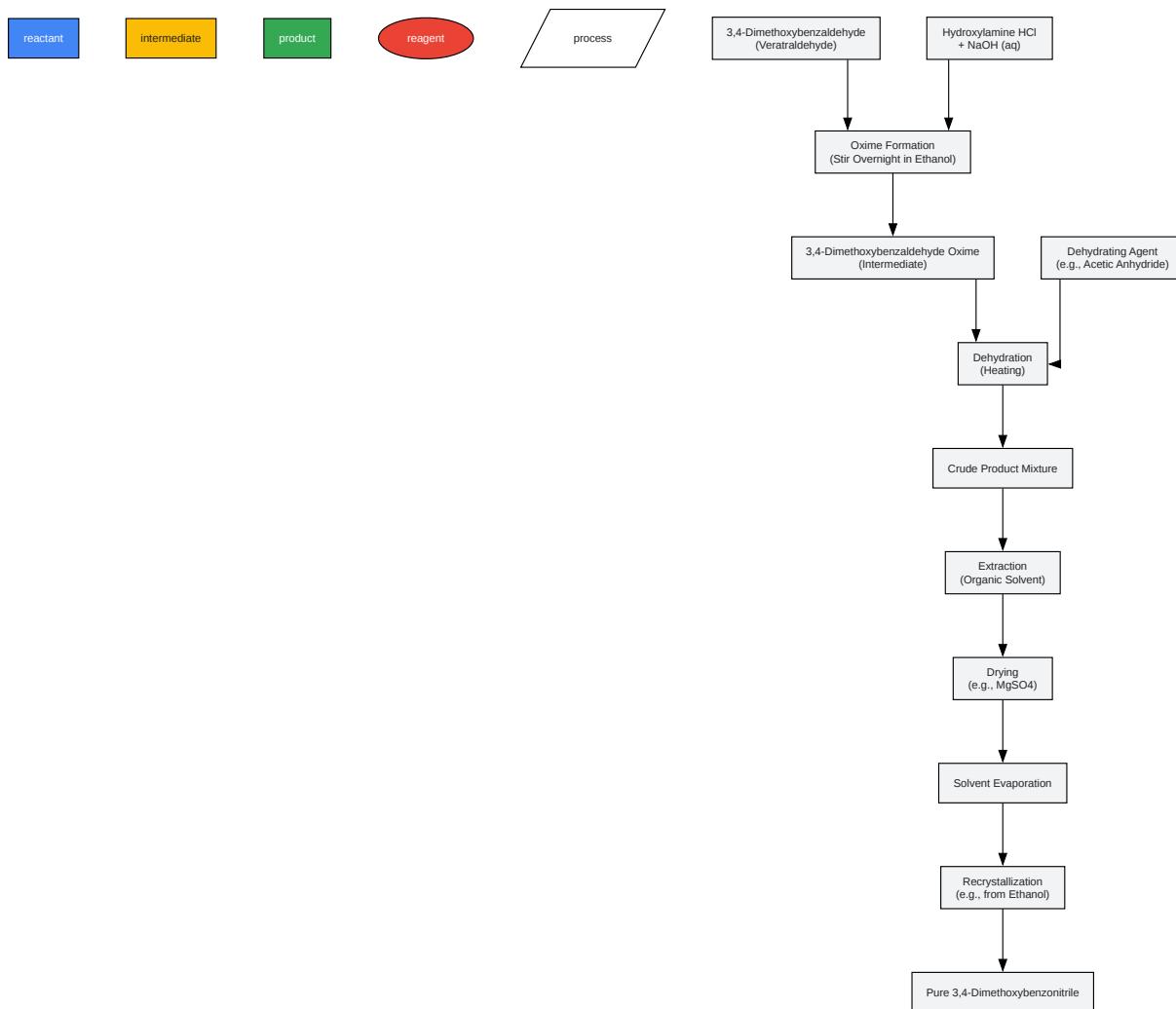
- Sample Preparation: Prepare a dilute solution of the **3,4-Dimethoxybenzonitrile** sample in a volatile organic solvent such as methanol or ethyl acetate (e.g., 100 µg/mL).[11]
- GC Conditions (Typical):
 - Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable. A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[9][11]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9][11]

- Inlet: Splitless injection at an elevated temperature (e.g., 250 °C).[11]
- Oven Program: A temperature gradient is used to separate components, for example, starting at 50 °C and ramping up to 320 °C at a rate of 20 °C/min.[11]
- MS Conditions (Typical):
 - Ionization: Electron Ionization (EI) at 70 eV.[9]
 - Mass Range: Scan from m/z 50 to a value sufficient to include the molecular ion (e.g., m/z 50-500).[9]
 - Temperatures: Source and transfer line temperatures are typically set high (e.g., 200 °C and 325 °C, respectively) to prevent condensation.[9]
- Data Analysis: The resulting chromatogram will show a peak at a specific retention time for **3,4-Dimethoxybenzonitrile**. The corresponding mass spectrum can be compared to library spectra for confirmation of identity.

Mandatory Visualizations

Synthesis Workflow from Veratraldehyde

The following diagram illustrates the experimental workflow for the synthesis of **3,4-Dimethoxybenzonitrile** starting from veratraldehyde.

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- To cite this document: BenchChem. [3,4-Dimethoxybenzonitrile physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145638#3-4-dimethoxybenzonitrile-physical-and-chemical-properties>

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